![molecular formula C16H18ClN3O4 B12640512 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)

(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

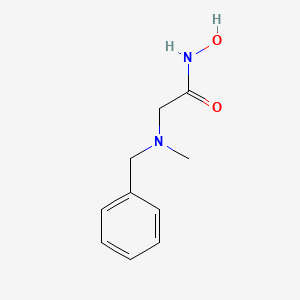

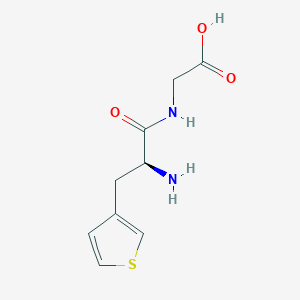

(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate is a bioactive small molecule known for its applications in various scientific fields. It is also referred to as MJN110 and has a molecular weight of 462.33 g/mol . This compound is particularly noted for its role as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate typically involves the activation of polyethylene glycol using N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The activated polyethylene glycol is then reacted with a disulfide-containing compound to form the desired product.

Industrial Production Methods: In industrial settings, the bulk activation of polyethylene glycol is carried out in large reactors. The process involves the use of NHS and DCC to activate the polyethylene glycol, followed by the reaction with a disulfide-containing compound to form the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents used in these reactions include NHS, DCC, and disulfide-containing compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed: The major products formed from these reactions include stable amide bonds and reversible linkages between biomacromolecules and active small molecules.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate involves the inhibition of MAGL, the enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) . This inhibition leads to increased levels of 2-AG, which in turn affects various physiological processes . The compound shows potent anti-hyperalgesic activity in models of diabetic neuropathy, indicating its therapeutic potential for treating chronic pain .

Comparación Con Compuestos Similares

Similar Compounds:

- NHS-PEG2-SS-PEG2-NHS : Similar structure but with a longer polyethylene glycol chain.

- NHS-PEG3-SS-PEG3-NHS : Features an even longer polyethylene glycol chain.

- NHS-PEG4-SS-PEG4-NHS : Contains the longest polyethylene glycol chain among the similar compounds.

Uniqueness: What sets (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate apart is its high selectivity for MAGL over other related enzymes, making it a valuable tool in neuroscience research .

Propiedades

Fórmula molecular |

C16H18ClN3O4 |

|---|---|

Peso molecular |

351.78 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H18ClN3O4/c17-13-3-1-12(2-4-13)11-18-7-9-19(10-8-18)16(23)24-20-14(21)5-6-15(20)22/h1-4H,5-11H2 |

Clave InChI |

FKEDBBRRMLBJTQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)

![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)

![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)

![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)

![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)

![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)